![molecular formula C30H33NO3 B5107791 N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)
N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide, commonly known as DMHP, is a synthetic compound that belongs to the class of dissociative anesthetics. DMHP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning, memory, and synaptic plasticity. The compound was first synthesized in 1990 by a team of researchers led by Dr. John A. Lowe at the University of Utah.
Mécanisme D'action
DMHP acts as a non-competitive antagonist of the N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory formation. By blocking the N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor, DMHP reduces the influx of calcium ions into the neuron, which can lead to a decrease in glutamate release and a reduction in excitotoxicity. DMHP also has some affinity for the sigma-1 receptor, which may contribute to its analgesic and anxiolytic effects.
Biochemical and physiological effects:
DMHP has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and hallucinations. The compound has also been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant effects. DMHP has a long duration of action and can produce effects that last for several hours, depending on the dose and route of administration.
Avantages Et Limitations Des Expériences En Laboratoire
DMHP is a valuable tool for studying the role of the N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor in various physiological and pathological conditions. The compound has high selectivity for the N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor and does not interact with other neurotransmitter receptors, which makes it a useful pharmacological tool for dissecting the complex mechanisms of glutamate neurotransmission. However, DMHP has some limitations for lab experiments, such as its high lipophilicity, which can affect its pharmacokinetic properties and lead to non-specific binding to cellular membranes.
Orientations Futures
There are several future directions for research on DMHP and its potential therapeutic applications. One area of interest is the development of more potent and selective N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor antagonists that can be used to treat various neurological and psychiatric disorders. Another area of interest is the investigation of the role of the sigma-1 receptor in the mechanism of action of DMHP and its potential as a therapeutic target. Finally, further studies are needed to elucidate the long-term effects and safety profile of DMHP in humans.
Méthodes De Synthèse
The synthesis of DMHP involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by the addition of benzophenone and acryloyl chloride. The resulting product is purified by column chromatography to obtain DMHP in high yield and purity. The synthesis of DMHP is a complex process that requires expertise in organic chemistry and careful handling of hazardous reagents.
Applications De Recherche Scientifique
DMHP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and chronic pain. The compound has been shown to have potent analgesic and antidepressant effects in animal models, and its mechanism of action is believed to involve the modulation of glutamate neurotransmission.
Propriétés
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-3,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO3/c1-33-27-17-16-25(20-28(27)34-2)30(18-10-5-11-19-30)22-31-29(32)21-26(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h3-4,6-9,12-17,20-21H,5,10-11,18-19,22H2,1-2H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWDBAPTIWOJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)CNC(=O)C=C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(2-bromo-4-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5107728.png)
![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107745.png)
![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5107751.png)
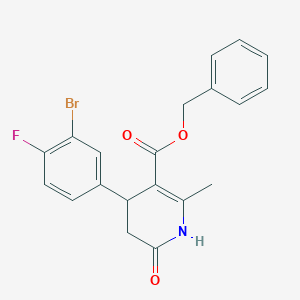
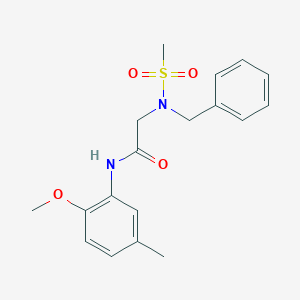
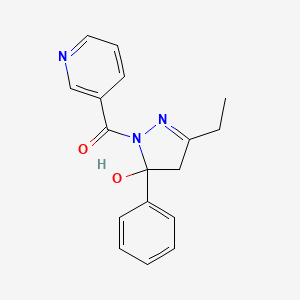
![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)
![4-[(4-tert-butylcyclohexyl)amino]cyclohexanol](/img/structure/B5107782.png)
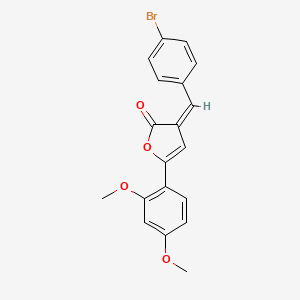
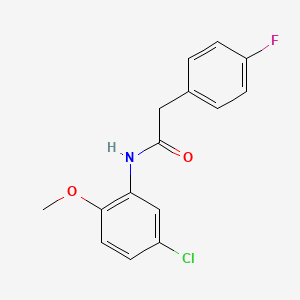
![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)
![2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5107812.png)
![N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5107820.png)
![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)